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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of
JNJ-64264681, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The
data herein is compiled from publicly available scientific literature and is intended to serve as a
resource for professionals in the field of drug development and oncology research.

Core Compound Characteristics

JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine
kinase (BTK).[1] By targeting and binding to BTK, it prevents the activation of the B-cell antigen
receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant
B-cells where BTK is often overexpressed.[1] This mechanism of action underlies its potential
as a therapeutic agent for B-cell malignancies and autoimmune diseases.[2][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical
studies of INJ-64264681.

Table 1: In Vitro Biochemical and Cellular Activity
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Target/Cell
Assay Type Li Parameter Value Reference
ine
Biochemical Recombinant kinact/Kl (M-1s-
2,300,000 [4]
Assay BTK 1)
Biochemical Recombinant
IC50 (nM) 0.43 [4]
Assay BTK
Human Whole
Blood (anti-IgM
Cellular Assay ] IC50 (nM) 5.3 [4]
stimulated CD69
expression)
Rat Whole Blood
(anti-lgDh
Cellular Assay ] IC50 (nM) 25 [4]
stimulated CD69
expression)
TMDS8 (ABC-
Cellular Assay DLBCL Cell Line)  GI50 (nM) 10 [4]
Proliferation
Table 2: In Vivo Pharmacokinetics
Route of
) o Cmax AUClast Referenc
Species Administr Dose T1/2 (h)
. (ng/mL) (ng-h/mL) e
ation
Rat Oral 10 mg/kg <2 1,200 2,400 4]
Dog Oral 3 mg/kg <2 450 900 [4]
Table 3: In Vivo Efficacy
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Dosing Efficacy

Animal Model . Result Reference
Regimen Readout

Rat Collagen- 3 mg/kg, QD, Reduction in Significant n

Induced Arthritis oral ankle swelling reduction

TMD8 (ABC- I
10 mg/kg, QD, Tumor Growth Significant tumor

DLBCL) i o
oral Inhibition growth inhibition

Xenograft

Experimental Protocols
BTK Enzyme Inhibition Assay (kinact/Kl Determination)

Objective: To determine the second-order rate constant for the irreversible inhibition of BTK by
JNJ-64264681.

Methodology:

e Reagents and Materials: Recombinant human BTK enzyme, appropriate buffer (e.g., 50 mM
HEPES, pH 7.5, 10 mM MgClz, 1 mM DTT, 0.01% Triton X-100), ATP, and a suitable
substrate peptide (e.g., a poly-Glu-Tyr peptide).

e Procedure:

o The BTK enzyme is incubated with varying concentrations of JNJ-64264681 for different
time intervals.

o At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution
containing ATP and the substrate peptide to initiate the kinase reaction.

o The reaction is allowed to proceed for a fixed time and then stopped by the addition of a
solution containing EDTA.

o The amount of phosphorylated substrate is quantified using a suitable detection method,
such as time-resolved fluorescence resonance energy transfer (TR-FRET).
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o The observed rate of inactivation (kobs) at each inhibitor concentration is determined by
plotting the natural log of the remaining enzyme activity against the pre-incubation time.

o The kinact and Kl values are then determined by plotting kobs versus the inhibitor
concentration.

Human Whole Blood B-Cell Activation Assay

Objective: To measure the potency of JINJ-64264681 in inhibiting B-cell activation in a
physiologically relevant matrix.

Methodology:

Sample Collection: Fresh human whole blood is collected from healthy donors in heparinized
tubes.

e Compound Incubation: The whole blood is incubated with a serial dilution of INJ-64264681
for a specified period (e.g., 1 hour) at 37°C.

o B-Cell Stimulation: B-cell activation is induced by adding an anti-lgM antibody.

o Flow Cytometry Analysis: Following stimulation, red blood cells are lysed, and the remaining
cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or
CD20) and the activation marker CD69.

o Data Analysis: The percentage of CD69-positive B-cells is determined by flow cytometry. The
IC50 value is calculated by plotting the percentage of inhibition against the concentration of
JNJ-64264681.

Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of INJ-64264681 in a model of autoimmune disease.
Methodology:

 Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by
immunization with an emulsion of bovine type Il collagen and an adjuvant (e.g., Freund's
incomplete adjuvant). A booster immunization is typically given after a set period.
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Treatment: Once arthritis is established (typically characterized by paw swelling), rats are
orally administered with JINJ-64264681 or vehicle control daily.

Efficacy Assessment: The severity of arthritis is monitored regularly by measuring ankle
diameter and/or assigning a clinical score based on erythema and swelling.

Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for
histological examination to assess inflammation, cartilage damage, and bone erosion.

TMDS8 Diffuse Large B-cell Lymphoma (DLBCL)
Xenograft Model

Objective: To assess the anti-tumor activity of INJ-64264681 in a preclinical cancer model.
Methodology:

e Cell Culture: TMD8 cells, a human activated B-cell-like (ABC) subtype of DLBCL, are
cultured under appropriate conditions.

Tumor Implantation: A suspension of TMD8 cells is subcutaneously implanted into
immunocompromised mice (e.g., NOD-SCID).

Treatment: When tumors reach a palpable size, mice are randomized into treatment groups
and administered JNJ-64264681 or vehicle control orally on a daily schedule.

Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Body
weight is also monitored as an indicator of toxicity.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of
the treated group to that of the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and
processes related to the preclinical pharmacology of INJ-64264681.
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B-Cell Receptor (BCR) signaling pathway inhibited by JNJ-64264681.
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General workflow for in vitro biochemical and cellular assays.
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Workflow for in vivo efficacy evaluation in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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